molecular formula C13H18N4 B8601714 1-(Benzimidazol-2-yl)-4-aminomethylpiperidine CAS No. 137289-72-6

1-(Benzimidazol-2-yl)-4-aminomethylpiperidine

Cat. No. B8601714
M. Wt: 230.31 g/mol
InChI Key: XCZULUZCMWPGHC-UHFFFAOYSA-N
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Patent
US05229398

Procedure details

45 g of 4-aminomethylpiperidine are placed 500 ml of anhydrous toluene in the presence of 55 g of potassium carbonate and of 50 g of 2-chlorobenzimidazole. The mixture is subjected to reflux overnight. Aver evaporation and crystallization of the oily residue, the expected product is obtained after washing with dichloromethane.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].Cl[C:16]1[NH:17][C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[N:20]=1>C1(C)C=CC=CC=1>[N:17]1[C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[NH:20][C:16]=1[N:6]1[CH2:7][CH2:8][CH:3]([CH2:2][NH2:1])[CH2:4][CH2:5]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
NCC1CCNCC1
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Aver evaporation and crystallization of the oily residue

Outcomes

Product
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)N2CCC(CC2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.